molecular formula C11H16ClNO5S B603088 Bis(2-hydroxyethyl)[(5-chloro-2-methoxyphenyl)sulfonyl]amine CAS No. 1206152-11-5

Bis(2-hydroxyethyl)[(5-chloro-2-methoxyphenyl)sulfonyl]amine

Cat. No.: B603088
CAS No.: 1206152-11-5
M. Wt: 309.77g/mol
InChI Key: ZPAQLPQCSUKZLY-UHFFFAOYSA-N
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Description

Bis(2-hydroxyethyl)[(5-chloro-2-methoxyphenyl)sulfonyl]amine is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound, with its unique structural features, has garnered interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(2-hydroxyethyl)[(5-chloro-2-methoxyphenyl)sulfonyl]amine typically involves the sulfonation of a methoxybenzene derivative followed by chlorination and subsequent reaction with diethanolamine. The general steps are as follows:

    Sulfonation: Methoxybenzene is treated with sulfuric acid to introduce the sulfonic acid group.

    Chlorination: The sulfonic acid derivative is then chlorinated using thionyl chloride or phosphorus pentachloride to form the sulfonyl chloride.

    Amination: The sulfonyl chloride is reacted with diethanolamine under basic conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale reactors and optimized conditions to ensure high yield and purity. The process would be similar to the laboratory synthesis but scaled up with considerations for safety, cost, and efficiency.

Chemical Reactions Analysis

Types of Reactions

Bis(2-hydroxyethyl)[(5-chloro-2-methoxyphenyl)sulfonyl]amine can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The sulfonamide group can be reduced to a sulfinamide or a thiol.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Nucleophiles like ammonia or primary amines can be used under basic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of sulfinamides or thiols.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

Bis(2-hydroxyethyl)[(5-chloro-2-methoxyphenyl)sulfonyl]amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of Bis(2-hydroxyethyl)[(5-chloro-2-methoxyphenyl)sulfonyl]amine involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of bacterial enzymes by binding to the active site and blocking the enzyme’s activity . This inhibition can disrupt essential bacterial processes, leading to the death of the bacterial cell.

Comparison with Similar Compounds

Similar Compounds

    N,N-bis(2-hydroxyethyl)-2-methoxybenzene-1-sulfonamide: Lacks the chlorine atom, which may affect its reactivity and biological activity.

    5-chloro-2-methoxybenzenesulfonamide: Lacks the diethanolamine moiety, which may influence its solubility and interaction with biological targets.

Uniqueness

Bis(2-hydroxyethyl)[(5-chloro-2-methoxyphenyl)sulfonyl]amine is unique due to the presence of both the chlorine atom and the diethanolamine moiety. These structural features contribute to its distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

CAS No.

1206152-11-5

Molecular Formula

C11H16ClNO5S

Molecular Weight

309.77g/mol

IUPAC Name

5-chloro-N,N-bis(2-hydroxyethyl)-2-methoxybenzenesulfonamide

InChI

InChI=1S/C11H16ClNO5S/c1-18-10-3-2-9(12)8-11(10)19(16,17)13(4-6-14)5-7-15/h2-3,8,14-15H,4-7H2,1H3

InChI Key

ZPAQLPQCSUKZLY-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)Cl)S(=O)(=O)N(CCO)CCO

Origin of Product

United States

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